molecular formula C17H13NO B342520 2-methyl-6H-chromeno[4,3-b]quinoline

2-methyl-6H-chromeno[4,3-b]quinoline

Cat. No.: B342520
M. Wt: 247.29 g/mol
InChI Key: HUZQRVKNJHIMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6H-chromeno[4,3-b]quinoline is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a quinoline scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The core chromenoquinoline structure is a subject of investigation in the development of novel therapeutic agents. Preliminary research on related chromenoquinoline derivatives indicates potential as topoisomerase I (TopI) inhibitors . Topoisomerase I is a crucial enzymatic target for anticancer therapies, as its activity is enhanced in many tumor cells. Compounds like camptothecin and its derivatives, which share a structural resemblance to the chromenoquinoline framework, function by stabilizing the TopI-DNA cleavage complex, leading to irreversible DNA damage and apoptosis in cancer cells . The 2-methyl derivative is a candidate for structure-activity relationship (SAR) studies aimed at developing new TopI poisons with improved efficacy and reduced side effects. Furthermore, the chromene component of the molecule is a common motif in biologically active natural products and pharmaceuticals, including alkaloids, flavonoids, and tocopherols . This combination of quinoline and chromene structures makes this compound a valuable intermediate for the synthesis of more complex polycyclic compounds and for probing biological mechanisms. This product is intended for research and laboratory use only.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-methyl-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C17H13NO/c1-11-6-7-16-14(8-11)17-13(10-19-16)9-12-4-2-3-5-15(12)18-17/h2-9H,10H2,1H3

InChI Key

HUZQRVKNJHIMEP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC3=CC4=CC=CC=C4N=C32

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=CC4=CC=CC=C4N=C32

Origin of Product

United States

Scientific Research Applications

Biological Activities

2-Methyl-6H-chromeno[4,3-b]quinoline exhibits a range of biological activities, making it a promising candidate in pharmaceutical research:

  • Antiviral Properties : Recent studies have demonstrated that quinoline compounds, including derivatives of this compound, show significant antiviral activity against SARS-CoV-2. The compounds were found to possess low EC50 values (as low as 1.5 μM), indicating their potential as antiviral agents .
  • Anticancer Activity : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer and melanoma cell lines .

Applications in Drug Development

Given its promising biological profiles, this compound has several applications in drug development:

  • Selective Estrogen Receptor Modulators : Some derivatives have been identified as selective ligands for estrogen receptor beta (ERβ), showing potential in treating hormone-related conditions .
  • Fluorescent Probes : The compound can be utilized as a fluorescent probe for detecting thiols and other biological components due to its photostability and low cytotoxicity .
  • Cholinesterase Inhibitors : Certain derivatives have been evaluated for their inhibitory activity against cholinesterases, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on quinoline derivatives demonstrated notable antiviral activity against SARS-CoV-2. The synthesized compounds showed effective inhibition of viral replication in cell culture models with EC50 values significantly lower than traditional antiviral agents like chloroquine .

Case Study 2: Anticancer Activity

Research on the cytotoxic effects of 6H-chromeno[4,3-b]quinolines indicated that specific compounds exhibited strong apoptotic effects on colon cancer cell lines (HT29), with IC50 values around 2.61 μM. This highlights the potential of these compounds in cancer therapy .

Table 1: Synthesis Yields of Chromeno[4,3-b]quinoline Derivatives

CompoundSynthesis MethodYield (%)
5aCu(II)-Schiff Base/SBA-1592
5bTf2O/2-Fluoropyridine85
5cCu(OTf)₂ with Enamines90
CompoundActivity TypeCell LineIC50 (μM)
1AntiviralCaco-21.5
2AnticancerMCF721.32
3Cholinesterase InhibitionBChE0.56

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Synthesized via copper-catalyzed intramolecular domino reactions using O-propargylated salicylaldehydes and electron-rich anilines under green conditions (H₂O/EtOH solvent) . Yields range from 75–83% depending on substituents .
  • Physical Properties : Derivatives exhibit melting points between 139–172°C (e.g., 3ab: 144–146°C; 3bf: 170–172°C) . NMR data (¹H and ¹³C) confirm structural integrity, with characteristic shifts for aromatic protons and carbons (e.g., δ 6.01–6.12 ppm for methoxy groups) .
  • Elemental Composition: For 3bf, elemental analysis shows C (73.27% found vs. 73.71% calculated), H (5.01% vs. 5.15%), and N (4.52% vs. 4.78%), indicating minor synthesis variations .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The Cu-catalyzed domino method for 2-methyl derivatives offers superior yields (75–83%) compared to indoloquinolines (40–60%) . Solvent-free protocols using Cu(II)-Schiff base/SBA-15 further enhance sustainability .
  • Substituent Effects: Methyl groups at position 2 (2-CH₃) improve thermal stability (higher melting points) compared to methoxy or nitro substituents . Chloro or ethoxy groups (e.g., 4-chloro-6-ethoxyquinoline) reduce solubility, necessitating nanoformulation strategies .

Preparation Methods

Reaction Mechanism and Substrate Design

The process begins with Tf2O/2-F-Pyr-mediated activation of the amide carbonyl, generating a reactive nitrilium intermediate (Int-2 ) (Scheme 1). This intermediate undergoes intramolecular alkyne-nitrilium cyclization, followed by Friedel-Crafts-type cyclization or [4+2] cycloaddition, to yield the fused chromenoquinoline framework. For 2-methyl derivatives, the benzamide precursor must contain a methyl group at the ortho-position relative to the propynyloxy chain.

Optimization and Scope

Key advantages of this method include:

  • Functional group tolerance : Halogens (Cl, Br), trifluoromethyl (-CF3), and electron-donating groups (e.g., -OCH3) are compatible.

  • Scalability : Reactions proceed at 0.5 mmol scale with 97% yield for the unsubstituted analog (7a ).

  • Mild conditions : Conducted at 0°C to room temperature in MeCN, avoiding harsh reagents.

Table 1: Representative Yields for Tf2O-Mediated Synthesis

Substituent PositionYield (%)Reference
2-CH389*
4-OCH385
7-CF378
*Estimated based on analogous substrates.

Aerobic Friedländer Coupling for Metal-Free Synthesis

A transition-metal-free approach leverages aerobic oxidation to couple 4-hydroxycoumarins with 2-aminobenzyl alcohols , forming the chromenoquinoline skeleton. The 2-methyl group is introduced by selecting 4-hydroxycoumarins substituted with methyl at the C2 position.

Reaction Pathway

The mechanism involves:

  • Oxidative dehydrogenation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde.

  • Friedländer condensation with 4-hydroxycoumarin to form the quinoline ring.

  • Tautomerization and cyclization to yield the fused product.

Performance Metrics

  • Yields : 70–92% for electron-neutral and donating substituents.

  • Oxidant : Ambient oxygen eliminates the need for toxic oxidants.

  • Limitations : Electron-withdrawing groups (e.g., -NO2) reduce yields to ~55%.

Table 2: Substrate Scope for Aerobic Friedländer Method

4-Hydroxycoumarin SubstituentYield (%)
2-CH385
6-Br78
8-OCH390

Catalyst-Free One-Pot Synthesis via Cyclocondensation

A three-component reaction between aromatic aldehydes , dimidone , and 8-hydroxyquinoline under reflux conditions provides rapid access to chromenoquinolines without catalysts. The 2-methyl group arises from methyl-substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde).

Key Features

  • Solvent : Ethanol or water.

  • Yield : 65–80% for methyl-containing derivatives.

  • Advantage : Avoids costly catalysts and simplifies purification.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Methyl-6H-Chromeno[4,3-b]Quinoline Synthesis

MethodConditionsYield (%)ScalabilityMethyl Introduction Strategy
Tf2O Cycloaddition0°C, MeCN85–97Highortho-Methyl benzamide
Aerobic Friedländer80°C, AcOH70–92Moderate2-Methyl-4-hydroxycoumarin
Catalyst-Free One-PotReflux, EtOH65–80HighMethyl aromatic aldehyde
Pd-Catalyzed C-H Arylation70°C, DCM54–80LowMethyl-substituted aryl iodide

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-methyl-6H-chromeno[4,3-b]quinoline derivatives under environmentally benign conditions?

Methodological Answer: A one-pot synthesis using Cu(II)-Schiff base/SBA-15 as a heterogeneous catalyst under solvent-free conditions is highly efficient, yielding >90% product (reaction time: 1–3 hours). Key steps include:

  • Catalyst preparation: Immobilizing Cu(II)-Schiff base complexes on mesoporous SBA-15 silica for recyclability and stability.
  • Reaction optimization: Temperature (80–100°C), catalyst loading (5–10 mol%), and solvent-free conditions to minimize waste.
  • Purification: Simple filtration and washing, avoiding energy-intensive chromatography .

Q. How do solvent-free and solvent-based synthetic routes compare for chromenoquinoline derivatives?

Methodological Answer: Solvent-free routes (e.g., using Cu(II)-Schiff base/SBA-15) offer advantages in sustainability and scalability, whereas solvent-based methods (e.g., DMF at 120°C) require post-reaction solvent removal and column chromatography. Key considerations:

  • Solvent-free : Higher atom economy, reduced toxicity, and easier catalyst recovery.
  • DMF-based : Suitable for thermally stable intermediates but generates solvent waste.
    Contradictory data on yields (90–95% vs. 60–70%) highlight the importance of catalyst selection .

Advanced Research Questions

Q. How can researchers evaluate the antifungal activity of this compound derivatives against pathogenic fungi?

Methodological Answer: Antifungal assays should follow standardized protocols:

  • Strains tested : Include Microsporum gypseum and Epidermophyton floccosum due to their clinical relevance.
  • Method : Broth microdilution (CLSI M38-A2 guidelines) to determine minimum inhibitory concentrations (MICs).
  • Controls : Fluconazole (positive control) and solvent-only (negative control).
  • Data interpretation : Derivatives with MICs ≤8 µg/mL are considered potent. For example, 6H-thiochromeno[4,3-b]quinolines showed MICs of 2–4 µg/mL, outperforming fluconazole (MIC: 16 µg/mL) .

Q. What strategies are effective for functionalizing the chromenoquinoline scaffold to study photophysical properties?

Methodological Answer: Spiro-annulation and cross-coupling reactions enable structural diversification:

  • Clauson–Kaas reaction : React 7-amino-spiro derivatives with 2,5-dimethoxytetrahydrofuran in acetic acid (90°C, 48 hours) to introduce pyrrole moieties (yields: 53–78%).
  • Photophysical analysis : Measure fluorescence quantum yields (Φ) and Stokes shifts in solvents like ethanol. For example, spiro[chromenoquinoline-6,1′-cyclohexane] derivatives exhibit Φ = 0.15–0.35, making them candidates for optoelectronic applications .

Q. How can structure-activity relationships (SARs) guide the design of bioactive chromenoquinoline derivatives?

Methodological Answer: SAR studies should focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhances antifungal activity.
  • Ring hybridization : Thiochromenoquinolines (S-containing) show improved bioactivity over oxygen analogs due to increased lipophilicity.
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent patterns with MICs or receptor binding affinities .

Key Research Gaps and Recommendations

  • Catalyst recyclability : Cu(II)-Schiff base/SBA-15 retains 85% activity after 5 cycles but requires further stability testing .
  • Mechanistic studies : The antifungal mode of action (e.g., ergosterol biosynthesis inhibition vs. membrane disruption) remains unconfirmed .
  • Toxicity profiling : No data exist on mammalian cell cytotoxicity for spiro derivatives, necessitating MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.